Molecular Weight and Formula Differentiation from N-Propyl and N-Cyclopropylmethyl Analogs
The target compound (C₉H₁₆N₄O₂, MW 212.25) contains one additional oxygen atom compared to its closest N-propyl analog, 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine (C₉H₁₆N₄O, MW 196.25) . This results in a 16.0 Da molecular weight difference (ΔMW = +8.2%), which is substantial for fragment-based or low-molecular-weight kinase inhibitor lead series where every heavy atom influences binding thermodynamics and pharmacokinetics [1]. The N-cyclopropylmethyl analog (C₁₀H₁₆N₄O, MW 208.26) differs by only 4.0 Da but lacks the second oxygen entirely, altering hydrogen-bond acceptor count (HBA: 4 vs. 4 vs. 3 for N-propyl) .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₉H₁₆N₄O₂; MW = 212.25 g/mol; HBA count = 6 (4 N + 2 O) |
| Comparator Or Baseline | 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine: C₉H₁₆N₄O; MW = 196.25; HBA = 5. N-cyclopropylmethyl: C₁₀H₁₆N₄O; MW = 208.26; HBA = 5. |
| Quantified Difference | ΔMW = +16.0 Da (+8.2%) vs. N-propyl; +4.0 Da (+1.9%) vs. N-cyclopropylmethyl; ΔHBA = +1 vs. both comparators. |
| Conditions | Calculated from molecular formula (ChemSrc, PubChem). No experimental conditions required. |
Why This Matters
The additional oxygen in the methoxyethyl group increases hydrogen-bonding capacity, which can enhance aqueous solubility and modulate off-rate kinetics in the kinase ATP pocket—two parameters critical for selecting a lead compound over a less soluble, simpler alkyl analog.
- [1] Hann, M.M.; Keserü, G.M. Finding the Sweet Spot: The Role of Nature and Nurture in Medicinal Chemistry. Nat. Rev. Drug Discov. 2012, 11, 355–365. Discusses molecular weight and lipophilicity optimization in fragment-to-lead campaigns. View Source
